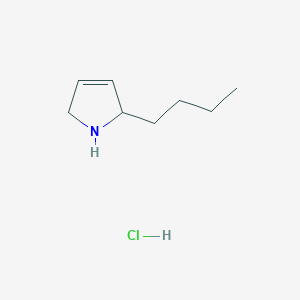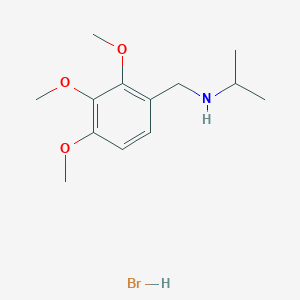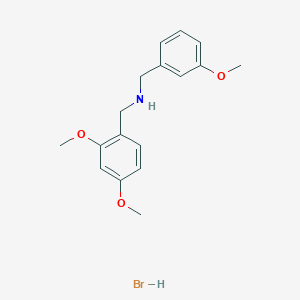
2-Butyl-2,5-dihydro-1H-pyrrole hydrochloride
Vue d'ensemble
Description
“2-Butyl-2,5-dihydro-1H-pyrrole hydrochloride” is a chemical compound with the molecular formula C8H16ClN . It is also known as "tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate" .
Synthesis Analysis
The synthesis of “this compound” and similar compounds often involves the condensation of carboxylic acids with substituted amines . For instance, “N-Boc-2,5-dihydro-1H-pyrrole”, also known as “tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate”, can be synthesized from "N-boc-diallylamine" .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C8H15N.ClH/c1-2-3-5-8-6-4-7-9-8;/h4,6,8-9H,2-3,5,7H2,1H3;1H .Chemical Reactions Analysis
Pyrrole compounds, such as “this compound”, are known to undergo a variety of chemical reactions. For example, they can participate in the Paal-Knorr pyrrole condensation, a reaction that allows the synthesis of N-substituted pyrroles .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 161.67 and a density of 0.981 g/mL at 25 °C .Applications De Recherche Scientifique
Coordination Chemistry
The lithiation of 2,5-di(tert-butyl)pyrrole, a related compound to 2-Butyl-2,5-dihydro-1H-pyrrole hydrochloride, has been studied for its coordination chemistry. This research found that such compounds are monomeric in both solution and solid states and can participate in complex coordination reactions with other metals (Westerhausen et al., 1998).
Corrosion Inhibition
1H-pyrrole-2,5-dione derivatives, which share a core structure with this compound, have been shown to act as effective corrosion inhibitors for carbon steel in acidic environments. This suggests potential applications of similar compounds in protecting metals from corrosion (Zarrouk et al., 2015).
Material Science
Compounds like this compound have been used in the synthesis of highly luminescent polymers, indicating their potential utility in material science, particularly in the development of new photoluminescent materials (Zhang & Tieke, 2008).
Chemical Synthesis
The compound has been utilized in chemical synthesis processes. For instance, its derivatives have been used in the enantiospecific synthesis of complex organic compounds, demonstrating its utility as a building block in organic chemistry (Jefford et al., 1994).
Tobacco Industry
A derivative of this compound has been used in the tobacco industry for enhancing aroma quality and reducing irritancy in cigarette smoke (Fu Pei-pei, 2013).
Electrochemistry
The compound has applications in electrochemistry, as seen in studies involving its derivatives in electrochemical reactions and characterizations (Yahyaei et al., 2017).
Mécanisme D'action
Mode of Action
It’s structurally similar to n-boc-2,5-dihydro-1h-pyrrole, which is used in the synthesis of ß-aryl-gaba analogues by heck arylation with arenediazonium salts . This suggests that 2-Butyl-2,5-dihydro-1H-pyrrole hydrochloride might interact with its targets in a similar manner.
Biochemical Pathways
Based on its structural similarity to n-boc-2,5-dihydro-1h-pyrrole, it might be involved in the synthesis of ß-aryl-gaba analogues .
Propriétés
IUPAC Name |
2-butyl-2,5-dihydro-1H-pyrrole;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c1-2-3-5-8-6-4-7-9-8;/h4,6,8-9H,2-3,5,7H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJXWYRUSFQKXFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C=CCN1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amine hydrobromide](/img/structure/B3106986.png)

![(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)amine bis(trifluoroacetate)](/img/structure/B3106999.png)
![[1-(4-methyl-1H-imidazol-2-yl)propyl]amine dihydrochloride](/img/structure/B3107007.png)



![[4-Isopropoxy-3-(trifluoromethyl)phenyl]amine hydrochloride](/img/structure/B3107030.png)

![N-{2-[(1-Bromo-2-naphthyl)oxy]ethyl}-3-methoxy-1-propanamine hydrochloride](/img/structure/B3107045.png)


![2-[3-(1-Piperidinyl)propoxy]benzaldehyde hydrochloride](/img/structure/B3107050.png)
![4-[(Cycloheptylamino)methyl]-2,6-dimethoxyphenol hydrobromide](/img/structure/B3107059.png)